

# synthesis and characterization of molybdenum nickel oxide nanostructures

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An In-depth Technical Guide to the Synthesis and Characterization of **Molybdenum Nickel Oxide** Nanostructures

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### Introduction

Molybdenum nickel oxide (NiMoO<sub>4</sub>) nanostructures have emerged as highly promising materials in various scientific and technological fields. Their compelling properties, including high electrochemical activity, distinct magnetic characteristics, and catalytic potential, make them ideal candidates for a range of applications. These applications include high-performance supercapacitors, efficient catalysts for reactions like the oxygen evolution reaction (OER) and organic molecule oxidation, humidity sensors, and magnetic devices.[1][2][3][4] The performance of NiMoO<sub>4</sub> in these applications is intrinsically linked to its structural and morphological characteristics, such as crystal phase (α-NiMoO<sub>4</sub> or β-NiMoO<sub>4</sub>), particle size, and surface area.[1] Consequently, the precise control over the synthesis process is paramount to tailor these properties for specific functionalities. This guide provides a comprehensive overview of prevalent synthesis methodologies, detailed characterization techniques, and a summary of key performance data for researchers, scientists, and professionals in materials science and drug development.

# **Synthesis Methodologies**



The fabrication of **molybdenum nickel oxide** nanostructures with controlled morphologies like nanorods, nanosheets, and nanospheres is achieved through various chemical synthesis routes.[5] The choice of method significantly influences the material's final properties and performance.

## **Hydrothermal Synthesis**

The hydrothermal method is a widely used, facile, and effective technique for synthesizing crystalline NiMoO<sub>4</sub> nanostructures directly on a substrate or as a powder.[2][6] It involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined stainless-steel autoclave.[7]

#### Experimental Protocol:

- Precursor Preparation: Prepare an aqueous solution by dissolving nickel and molybdenum salts. Common precursors include nickel nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) and ammonium heptamolybdate tetrahydrate ((NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O).[7][8]
- Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
- Heating: Seal the autoclave and heat it in an oven to a specific temperature (e.g., 180-200 °C) for a designated duration (e.g., 9 to 48 hours).[2][7] The reaction time is a critical parameter that affects the morphology and electrochemical properties of the final product.[2]
- Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally.
- Product Recovery: Collect the resulting precipitate by centrifugation or filtration, wash it
  multiple times with deionized water and ethanol to remove any unreacted ions, and finally
  dry it in an oven.

Caption: General workflow for hydrothermal synthesis of NiMoO<sub>4</sub>.

## **Solvothermal Synthesis**

Similar to the hydrothermal method, solvothermal synthesis utilizes a sealed vessel at elevated temperatures. The key difference is the use of non-aqueous organic solvents, such as



methanol, ethanol, or ethylene glycol, instead of water.[9][10] This change in solvent can lead to different particle morphologies and sizes.

#### Experimental Protocol:

- Precursor Dissolution: Dissolve a nickel salt (e.g., nickel acetate or nickel nitrate) in a suitable organic solvent (e.g., methanol or N,N-Dimethylformamide).[9]
- Reaction: Place the solution in an autoclave and heat it to the reaction temperature (e.g., 180-200 °C) for a specific duration (e.g., 4-12 hours).[9]
- Product Separation: After cooling, the solid product is separated from the solution.
- Calcination: The obtained precursor is often calcined in air at a high temperature (e.g., 350-450 °C) for several hours to yield the final NiO-based nanostructures.[9]

Caption: General workflow for solvothermal synthesis.

# **Co-Precipitation Method**

Co-precipitation is a straightforward and scalable method for synthesizing nickel molybdate powders at room temperature.[11] It involves mixing solutions of soluble precursors to form an insoluble precipitate. The morphology can be influenced by adding capping agents.

#### Experimental Protocol:

- Solution Preparation: Prepare separate aqueous solutions of nickel chloride hexahydrate and ammonium heptamolybdate tetrahydrate.
- Precipitation: Mix the two solutions under stirring at room temperature. A precipitate of nickel molybdate will form. Capping agents, such as amino acids, can be added to control particle growth and morphology.[11]
- Washing and Drying: The precipitate is collected, washed thoroughly with deionized water to remove byproducts, and then dried.

## **Electrodeposition**



Electrodeposition is a substrate-based technique that allows for the direct growth of Ni-Mo oxide films on a conductive surface, which is advantageous for electrode applications.[12][13] This method offers excellent control over film thickness and morphology by adjusting electrochemical parameters.

#### Experimental Protocol:

- Electrolyte Preparation: The electrolyte bath contains sources of nickel and molybdenum ions, such as NiSO<sub>4</sub> and Na<sub>2</sub>MoO<sub>4</sub>, dissolved in an appropriate medium. An alkaline solution containing ammonia and a buffering agent like boric acid is often used.[12]
- Electrochemical Cell: A standard three-electrode cell is used, with the desired substrate (e.g., nickel foam, copper) as the working electrode, a platinum plate as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[12]
- Deposition: The deposition is carried out under either potentiostatic (constant potential) or galvanostatic (constant current) conditions.[12][14] For instance, a constant current density of 25 mA/cm<sup>2</sup> can be applied.[12]
- Post-Treatment: The deposited film may be amorphous. An additional annealing step in air (e.g., 500 °C for 1 hour) can be performed to induce crystallization.[12]

# **Characterization Techniques**

A multi-technique approach is essential for a thorough understanding of the synthesized nanostructures. This involves analyzing their crystal structure, morphology, elemental composition, chemical states, and functional properties.

Caption: A typical workflow for material characterization.

#### 2.1 Structural and Morphological Characterization

• X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the material. XRD patterns reveal whether the sample consists of the low-temperature α-NiMoO<sub>4</sub> phase, the high-temperature β-NiMoO<sub>4</sub> phase, or a mixture.[1] The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity.[15]

## Foundational & Exploratory





- Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the nanostructures, revealing their shape (e.g., nanorods, nanosheets, nanoflowers), size distribution, and arrangement on a substrate.[1][16]
- Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging than SEM, allowing for detailed observation of the internal structure, particle size, and lattice fringes of individual nanoparticles.[17][18]
- Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the specific surface area and pore size distribution of the nanostructured material, which are critical parameters for applications in catalysis and energy storage.[7][19]
- 2.2 Compositional and Chemical State Analysis
- Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS
  provides the elemental composition of the sample, confirming the presence and atomic ratios
  of Ni, Mo, and O.[17][19]
- X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the oxidation states of the elements. It can distinguish between different valence states, such as Ni<sup>2+</sup> and Ni<sup>3+</sup> or Mo<sup>5+</sup> and Mo<sup>6+</sup>, which are vital for understanding the material's electrochemical activity.[20][21]
   [22]
- 2.3 Electrochemical Characterization For energy storage applications, particularly supercapacitors, electrochemical performance is evaluated using a three-electrode setup in an aqueous electrolyte (e.g., KOH solution).[4]
- Cyclic Voltammetry (CV): CV is used to study the capacitive behavior and redox reactions of the electrode material. The shape of the CV curve indicates the type of charge storage mechanism (pseudocapacitive or double-layer).
- Galvanostatic Charge-Discharge (GCD): GCD measurements at various current densities are used to calculate the specific capacitance, energy density, and power density of the material.



• Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the internal resistance, charge transfer resistance, and ion diffusion kinetics within the electrode.[23]

## **Data Presentation**

Quantitative data from various studies are summarized below to facilitate comparison.

Table 1: Selected Synthesis Parameters and Resulting Nanostructure Properties

Synthesis Method	Precursors	Conditions	Morphology	Size/Dimen sions	Ref.
Hydrothermal	Ni(NO3)2·6H2 O, (NH4)6M07O2 4·4H2O	180 °C, 18 h	Nanostructur es on SS	-	[2]
Hydrothermal	Ni(NO3)2, (NH4)6M07O2 4·4H2O	-	β-NiMoO4 Nanorods	-	
Hydrothermal	Ni, Co, Mo salts	Annealing treatment	Nanosheets	-	[4]
Microwave- assisted	NiCl2, PVP, N2H4·H2O, H3PM012O40	Microwave 50s, Calcination 500°C	Core-shell nanoparticles	Core: ~38 nm, Shell: ~5 nm	[17][24]
Hydrothermal	(NH <sub>4</sub> ) <sub>6</sub> MO <sub>7</sub> O <sub>2</sub> 4, NH <sub>4</sub> - metatungstat e, Ni(NO <sub>3</sub> ) <sub>2</sub>	200 °C, 48 h	Amorphous fibers	Length: 1 µm, Diameter: 60 nm	[7][25]

Table 2: Electrochemical Performance of Molybdenum Nickel Oxide-Based Supercapacitors



Electrode Material	Synthesis Method	Specific Capacitanc e	Current Density	Cycling Stability	Ref.
NiMoO <sub>4</sub> Nanostructur es	Hydrothermal (18 h)	619 F/g	1 A/g	>3000 cycles	[2]
β-NiMoO4 Nanorods	Hydrothermal	730 F/g	1 A/g	63.2% retention after 10x current increase	
NiMoO4@Co MoO4 Nanospheres	Hydrothermal	1601.6 F/g	2 A/g	-	[23]
Ni-Co-Mo Oxide Nanosheets	Hydrothermal + Annealing	1366 F/g	2 A/g	89.75% retention after 5000 cycles	[4]
NiMoO4/rGO Nanocomposi te	Hydrothermal	1400 F/g	1 A/g	84% retention after 1000 cycles	[5]

Table 3: Spectroscopic and Structural Data for Ni-Mo Oxides



Characterization	Material System	Key Findings	Ref.
XRD	α,β-NiMoO4 Nanorods	Crystalline structure with mixed $\alpha$ and $\beta$ phases (JCPDS 33-948 & 12-348)	[1]
XPS (Mo 3d)	Ni-Mo Alloy	Peaks observed for metallic Mo (228.4 eV), Mo <sup>4+</sup> (229.5 eV), and Mo <sup>6+</sup> (232.7 eV)	[21]
XPS (Ni 2p)	Ni-Mo Alloy	Peaks observed for metallic Ni (853.2 eV) and oxidized Ni (856 eV)	[21]
BET	Mo-Ni-W Oxides	Specific Surface Area: 114 m²/g; Pore Size: 34 Å	[7][19]
UV-vis	α,β-NiMoO4 Nanorods	Optical band gap of 2.2 eV	[1]

## Conclusion

This guide has outlined the principal synthesis and characterization methodologies for **molybdenum nickel oxide** nanostructures. The choice of synthesis technique—hydrothermal, solvothermal, co-precipitation, or electrodeposition—profoundly impacts the resulting material's morphology, crystallinity, and surface area. These physical properties, in turn, dictate the functional performance in applications such as supercapacitors and catalysts. A systematic characterization using a suite of techniques including XRD, SEM, TEM, and XPS is crucial for establishing the critical synthesis-structure-property relationships. The data presented herein highlights that hierarchical and composite nanostructures, often synthesized via hydrothermal routes, exhibit superior electrochemical performance, demonstrating the vast potential for designing advanced materials through controlled synthesis.



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